Sulfamethoxazole-d4
Overview
Description
Sulfamethoxazole-d4: is a deuterated analog of sulfamethoxazole, a sulfonamide antibiotic. The deuterium labeling involves replacing specific hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used to facilitate the compound’s use as an internal standard in mass spectrometry, allowing for accurate quantification of sulfamethoxazole in biological samples .
Mechanism of Action
Target of Action
Sulfamethoxazole-d4, like its parent compound Sulfamethoxazole, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the bacterial folate synthesis pathway .
Mode of Action
This compound inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA . By competitively binding to the active site of dihydropteroate synthase, this compound interferes with the production of dihydrofolic acid, which is essential for bacterial growth and division .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound disrupts the bacterial folate synthesis pathway . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways and their downstream effects include the inhibition of bacterial growth and division, leading to the bacteriostatic effect of this compound .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of its parent compound, Sulfamethoxazole. Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites . The plasma half-life of elimination varied for the parent drug and its metabolites between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%) .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division due to the disruption of the bacterial folate synthesis pathway . This leads to a bacteriostatic effect, making this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the degradation efficiency of Sulfamethoxazole in the environment can be enhanced by bioaugmentation, a process that introduces bacteria capable of degrading Sulfamethoxazole into the environment . The bioaugmentation with certain strains significantly improved the biodegradation rate of Sulfamethoxazole . This suggests that environmental factors, such as the presence of certain microorganisms, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sulfamethoxazole-d4 interacts with various enzymes and proteins. It acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the growth of E. coli and clinical isolates of methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits recombinant P. carinii DHPS and folate biosynthesis in situ .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate biosynthesis . It interacts with the enzyme DHPS, which converts pteridine and 4-aminobenzoic acid to dihydropteroate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethoxazole-d4 typically involves the deuteration of sulfamethoxazole. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Sulfamethoxazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sulfamethoxazole-d4 is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify sulfamethoxazole levels in complex biological matrices .
Biology: In biological research, this compound helps in studying the pharmacokinetics and pharmacodynamics of sulfamethoxazole. It allows researchers to track the absorption, distribution, metabolism, and excretion of the drug in vivo .
Medicine: this compound is used in clinical studies to monitor drug levels in patients, ensuring accurate dosing and minimizing the risk of adverse effects. It is also used in the development of new sulfonamide antibiotics .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of sulfamethoxazole-containing products .
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Sulfamethizole: Used for its antibacterial properties in various infections.
Uniqueness: Sulfamethoxazole-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This feature allows for precise quantification and tracking in pharmacokinetic and pharmacodynamic studies, setting it apart from other sulfonamide antibiotics .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-86-1, 2702538-04-1 | |
Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?
A: The use of stable isotope-labeled analogs like this compound is a cornerstone of accurate quantification using mass spectrometry. [] Because this compound possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []
Q2: The research mentions a Liquid-Liquid Extraction method using this compound. What are the advantages of this approach?
A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (this compound) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.
Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of this compound?
A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that this compound showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like this compound to correct for such effects and ensure accurate quantification.
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